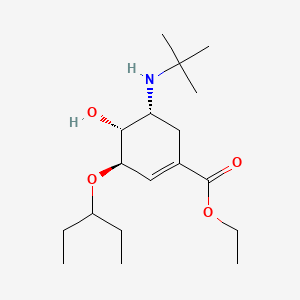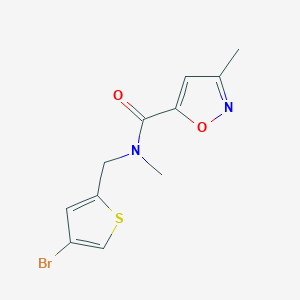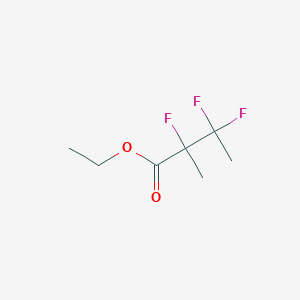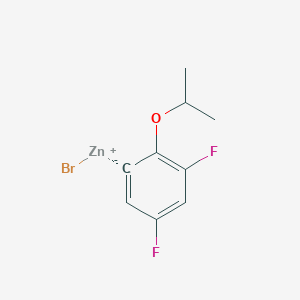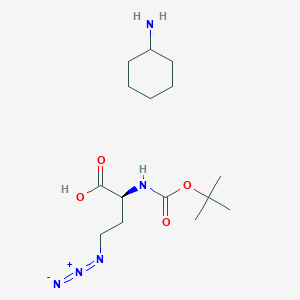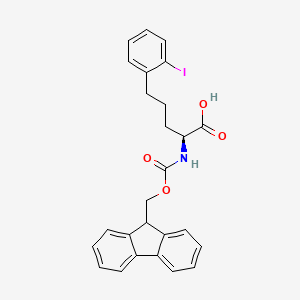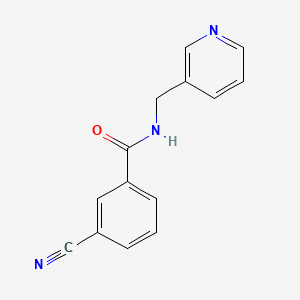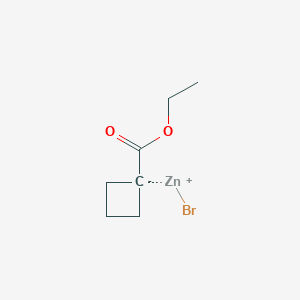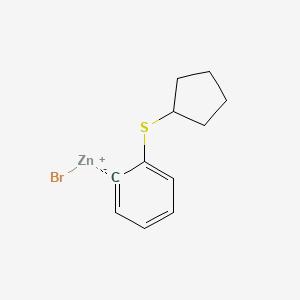
2-CyclopentylthiophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CyclopentylthiophenylZinc bromide is an organozinc compound with the molecular formula C11H13BrSZn. This compound is notable for its use in organic synthesis, particularly in cross-coupling reactions. It is a reagent that combines the properties of both zinc and bromine, making it a versatile tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-CyclopentylthiophenylZinc bromide typically involves the reaction of cyclopentylthiophene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Cyclopentylthiophene+ZnBr2→2-CyclopentylthiophenylZinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions: 2-CyclopentylthiophenylZinc bromide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and organohalides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Organoboron compounds, palladium catalysts, bases (e.g., potassium carbonate)
Conditions: Typically carried out in an inert atmosphere (argon or nitrogen) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
2-CyclopentylthiophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-CyclopentylthiophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
類似化合物との比較
- Phenylzinc bromide
- Cyclopentylzinc bromide
- Thiophenylzinc bromide
Comparison: 2-CyclopentylthiophenylZinc bromide is unique due to the presence of both cyclopentyl and thiophenyl groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, it offers additional steric and electronic effects that can be advantageous in certain synthetic applications.
特性
分子式 |
C11H13BrSZn |
|---|---|
分子量 |
322.6 g/mol |
IUPAC名 |
bromozinc(1+);cyclopentylsulfanylbenzene |
InChI |
InChI=1S/C11H13S.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-3,6,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChIキー |
FHNYDRKFWFPOLO-UHFFFAOYSA-M |
正規SMILES |
C1CCC(C1)SC2=CC=CC=[C-]2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


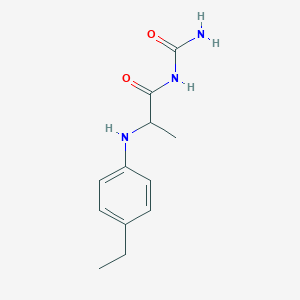
![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)

![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)
